molecular formula C12H18ClNO B10766753 N-ethyl-N-methylcathinone hydrochloride

N-ethyl-N-methylcathinone hydrochloride

Cat. No.: B10766753
M. Wt: 227.73 g/mol
InChI Key: SKIBHKPUCRMHQF-UHFFFAOYSA-N
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Description

N-ethyl-N-methylcathinone hydrochloride is a substituted cathinone, structurally similar to designer drugs such as mephedrone and methylone. It is known for its stimulant properties and is regulated as a Schedule I compound in the United States . This compound is primarily used in research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-N-methylcathinone hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 2-bromo-1-phenylpropan-1-one with N-methyl-N-ethylamine under controlled conditions to yield the desired product . The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and is conducted at a specific temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high purity and yield. The final product is often crystallized and purified to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methylcathinone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield N-ethyl-N-methylcathinone oxide, while reduction may produce N-ethyl-N-methylcathinone alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-methylcathinone hydrochloride is unique due to its specific substitution pattern, which influences its pharmacological properties and potency. Compared to mephedrone and methylone, it has a distinct balance of stimulant and empathogenic effects, making it a valuable compound for research purposes .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-[ethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11;/h5-10H,4H2,1-3H3;1H

InChI Key

SKIBHKPUCRMHQF-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(C)C(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

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